molecular formula C18H20N2O3 B1317500 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 59902-16-8

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1317500
CAS RN: 59902-16-8
M. Wt: 312.4 g/mol
InChI Key: WWCVBSSENYQYSP-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group, which is a part of the compound you mentioned, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The specific molecular structure of “4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

  • Benzodiazepines, including 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives, are synthesized for their varied pharmacological activities. Research has focused on creating enhanced pharmacological agents, with these compounds also finding applications in industries, such as dyes for photography and anti-inflammatory agents. The synthesis of these derivatives involves heteroaromatic ketones, showcasing the chemical versatility and adaptability of these compounds for different applications (Jung et al., 2007).

Anticancer Properties

  • Certain 2,3-dihydro-1,5-benzodiazepine derivatives have demonstrated potent anticancer activity, particularly against breast cancer cell lines, highlighting their potential in medicinal chemistry for therapeutic applications (Odame et al., 2021).

Antioxidant and Antifungal Activities

  • The antioxidant activity and lipid peroxidation inhibition of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been investigated, with certain compounds showing potential as antioxidants and lipid peroxidation inhibitors, which could be explored further for therapeutic uses (Neochoritis et al., 2010).

Corrosion Inhibition

  • Benzodiazepines have been studied for their corrosion inhibition properties on mild steel in acidic mediums, indicating their potential industrial applications outside of pharmacology (Sasikala et al., 2017).

Antimicrobial Activities

  • The synthesis and evaluation of novel 1,5-benzodiazepine derivatives have shown that some compounds possess significant antimicrobial activities, providing a promising avenue for the development of new antimicrobial agents (Pant et al., 2021).

Mechanism of Action

Target of Action

The compound, 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound may exert its effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of tubulin can disrupt the formation of the mitotic spindle, thereby preventing cell division . Additionally, the inhibition of Hsp90 can disrupt the proper folding of proteins, leading to the degradation of these proteins and potentially the death of the cell .

Pharmacokinetics

The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs are well-absorbed and have good bioavailability, suggesting that the compound may also have favorable ADME properties .

Result of Action

The compound’s action on its targets can lead to a variety of cellular effects. For instance, the inhibition of tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Furthermore, the compound’s action on Hsp90 can lead to the degradation of misfolded proteins, which can also induce cell death .

properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCVBSSENYQYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587634
Record name 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59902-16-8
Record name 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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